molecular formula C8H11NO2 B049017 Methyl 3-ethenylidene-1-pyrrolidinecarboxylate CAS No. 113305-00-3

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate

Cat. No. B049017
M. Wt: 153.18 g/mol
InChI Key: ULVRETAJAMBMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate, also known as MEP, is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is an organic molecule that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, lower blood pressure, and improve glucose metabolism. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.

Advantages And Limitations For Lab Experiments

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the compound in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 3-ethenylidene-1-pyrrolidinecarboxylate. One area of interest is the development of new synthetic methods for the compound, which could help to improve its properties and expand its potential applications. Another area of interest is the study of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, the use of Methyl 3-ethenylidene-1-pyrrolidinecarboxylate as a potential therapeutic agent for cancer and other diseases is an area of ongoing research.

Synthesis Methods

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate can be synthesized through a variety of methods, including the reaction between ethyl acetoacetate and acrolein, the reaction between ethyl acetoacetate and crotonaldehyde, and the reaction between ethyl acetoacetate and methacrolein. The most commonly used method is the reaction between ethyl acetoacetate and acrolein, which involves the condensation of the two compounds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been shown to possess a wide range of biological activities, such as antitumor, antifungal, and antimicrobial properties. Methyl 3-ethenylidene-1-pyrrolidinecarboxylate has also been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in transition metal catalysis.

properties

CAS RN

113305-00-3

Product Name

Methyl 3-ethenylidene-1-pyrrolidinecarboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-3-7-4-5-9(6-7)8(10)11-2/h1,4-6H2,2H3

InChI Key

ULVRETAJAMBMEL-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC(=C=C)C1

Canonical SMILES

COC(=O)N1CCC(=C=C)C1

synonyms

1-Pyrrolidinecarboxylicacid,3-ethenylidene-,methylester(9CI)

Origin of Product

United States

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